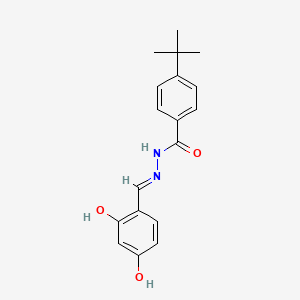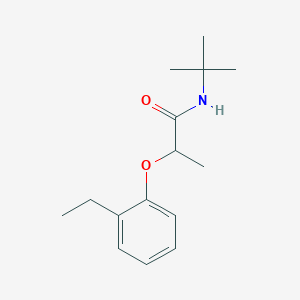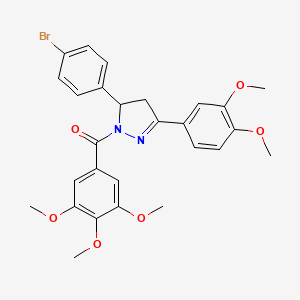
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide, also known as BH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BH is a hydrazide derivative of benzohydrazide and has a molecular formula of C20H22N2O3.
作用機序
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide exerts its biological effects by inhibiting the activity of reactive oxygen species (ROS) and modulating the expression of various genes involved in inflammation and cancer. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been investigated for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds with similar properties. However, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential directions for future research on 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide. One area of interest is the development of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide's potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields such as agriculture and food preservation.
In conclusion, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anticancer properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable and relatively inexpensive compound that can be easily synthesized in the laboratory. Further research is needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields.
合成法
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide can be synthesized by condensation reaction between 2,4-dihydroxybenzaldehyde and 4-tert-butylbenzohydrazide in the presence of acetic acid. The reaction yields 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide as a yellow crystalline solid with a melting point of 259-261°C.
科学的研究の応用
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)14-7-4-12(5-8-14)17(23)20-19-11-13-6-9-15(21)10-16(13)22/h4-11,21-22H,1-3H3,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQNMHGYVPOSP-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)


![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)


![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
